7-Fluoro-1,1-dimethyl-1H-inden-5-amine
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Overview
Description
7-Fluoro-1,1-dimethyl-1H-inden-5-amine is a chemical compound with the molecular formula C11H14FN It is a derivative of indene, a bicyclic hydrocarbon, and features a fluorine atom at the 7th position and an amine group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,1-dimethyl-1H-inden-5-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoro-1,1-dimethylindene.
Amination: The amine group is introduced at the 5th position through a nucleophilic substitution reaction, often using ammonia or an amine derivative under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where the fluorine or amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.
Major Products:
Oxidation Products: Oxides or quinones.
Reduction Products: Reduced amines or alcohols.
Substitution Products: Compounds with new functional groups replacing the fluorine or amine groups.
Scientific Research Applications
7-Fluoro-1,1-dimethyl-1H-inden-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-1,1-dimethyl-1H-inden-5-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
- 7-Fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-amine
- 7-Fluoro-1,1,3-trimethyl-4-aminoindene
Comparison:
- Structural Differences: The presence of different substituents or variations in the indene ring structure.
- Chemical Properties: Differences in reactivity, stability, and solubility.
- Biological Activities: Variations in biological effects and potential applications.
7-Fluoro-1,1-dimethyl-1H-inden-5-amine stands out due to its unique combination of a fluorine atom and an amine group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-fluoro-1,1-dimethylinden-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c1-11(2)4-3-7-5-8(13)6-9(12)10(7)11/h3-6H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPXJEFJASLYNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C1C(=CC(=C2)N)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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